molecular formula C12H12N2O3S B13844435 2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole

2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole

Cat. No.: B13844435
M. Wt: 264.30 g/mol
InChI Key: YGPJMLQDSLIMFN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole is a heterocyclic compound that features a cyclopropyl group, a pyridine ring substituted with a methylsulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

    Cyclization to Form the Oxazole Ring: The final step involves cyclization to form the oxazole ring, which can be achieved through cyclodehydration reactions using reagents like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-4-(pyridin-3-yl)-1,3-oxazole: Lacks the methylsulfonyl group.

    2-Cyclopropyl-4-(6-methylpyridin-3-yl)-1,3-oxazole: Lacks the sulfonyl group.

    2-Cyclopropyl-4-(6-chloropyridin-3-yl)-1,3-oxazole: Contains a chlorine substituent instead of a methylsulfonyl group.

Uniqueness

The presence of the methylsulfonyl group in 2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole imparts unique chemical properties, such as increased polarity and potential for specific biological interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole

InChI

InChI=1S/C12H12N2O3S/c1-18(15,16)11-5-4-9(6-13-11)10-7-17-12(14-10)8-2-3-8/h4-8H,2-3H2,1H3

InChI Key

YGPJMLQDSLIMFN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)C2=COC(=N2)C3CC3

Origin of Product

United States

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